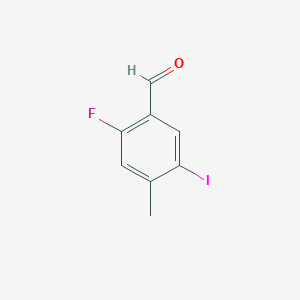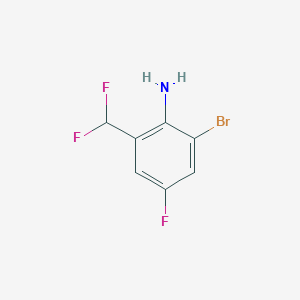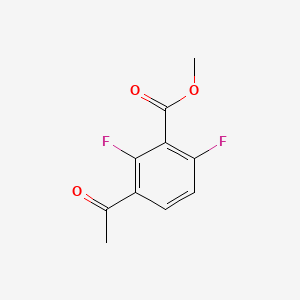
Methyl 3-acetyl-2,6-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-acetyl-2,6-difluorobenzoate: is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzoic acid, characterized by the presence of acetyl and difluoro groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-acetyl-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations.
化学反应分析
Types of Reactions: Methyl 3-acetyl-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-acetyl-2,6-difluorobenzoic acid, while reduction could produce 3-hydroxy-2,6-difluorobenzyl alcohol.
科学研究应用
Methyl 3-acetyl-2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which methyl 3-acetyl-2,6-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
相似化合物的比较
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the acetyl group, which can significantly alter its reactivity and applications.
2,6-Difluorobenzoic acid: The parent acid of methyl 2,6-difluorobenzoate, used in various synthetic applications.
Methyl 3-acetylbenzoate:
Uniqueness: Methyl 3-acetyl-2,6-difluorobenzoate is unique due to the combination of acetyl and difluoro groups, which confer distinct chemical properties. These modifications can enhance its reactivity, stability, and potential for use in various applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H8F2O3 |
|---|---|
分子量 |
214.16 g/mol |
IUPAC 名称 |
methyl 3-acetyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-5(13)6-3-4-7(11)8(9(6)12)10(14)15-2/h3-4H,1-2H3 |
InChI 键 |
XWSHOISSNAPXHW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


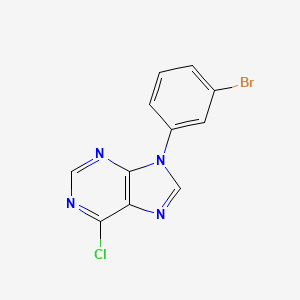

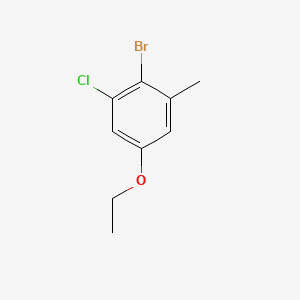

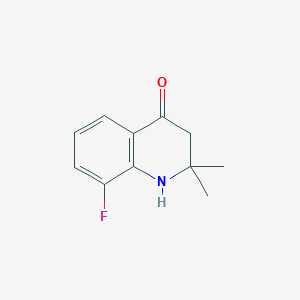
![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
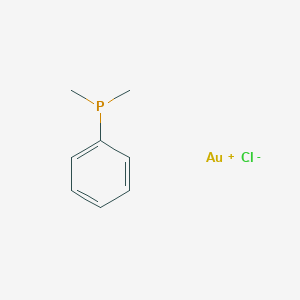
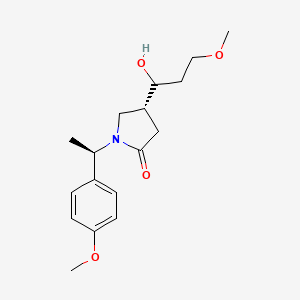

![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
